4-(2-Biphenyl)-2-chloro-1-butene
Overview
Description
4-(2-Biphenyl)-2-chloro-1-butene is an organic compound that features a biphenyl group attached to a butene chain with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Biphenyl)-2-chloro-1-butene typically involves the coupling of biphenyl derivatives with appropriate butene precursors. One common method is the Wurtz-Fittig reaction, which involves the coupling of biphenyl with 2-chloro-1-butene in the presence of sodium metal. Another approach is the Suzuki-Miyaura cross-coupling reaction, where a biphenyl boronic acid is coupled with a 2-chloro-1-butene derivative using a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic methodologies such as the Ullmann reaction or the Negishi coupling. These methods are favored for their efficiency and ability to produce large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Biphenyl)-2-chloro-1-butene undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl group can participate in electrophilic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chlorine atom in the butene chain can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Nucleophilic Substitution: Substituted butene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Scientific Research Applications
4-(2-Biphenyl)-2-chloro-1-butene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(2-Biphenyl)-2-chloro-1-butene involves its interaction with molecular targets through its biphenyl and butene moieties. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the butene chain can undergo nucleophilic or electrophilic reactions, modifying biological pathways. These interactions can influence various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked together.
2-Chloro-1-butene: A butene derivative with a chlorine atom.
4-Biphenylbutene: A compound similar to 4-(2-Biphenyl)-2-chloro-1-butene but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the biphenyl group and the chlorine-substituted butene chain. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler biphenyl or butene derivatives .
Properties
IUPAC Name |
1-(3-chlorobut-3-enyl)-2-phenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl/c1-13(17)11-12-15-9-5-6-10-16(15)14-7-3-2-4-8-14/h2-10H,1,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMQAJCOTCEHMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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